Dichromate Standard

Vue d'ensemble

Description

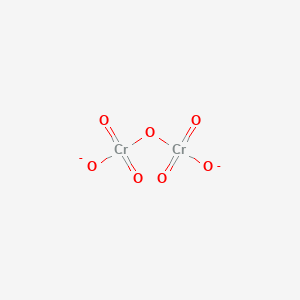

Dichromate(2-) is a divalent inorganic anion obtained by removal of both protons from dichromic acid. It is a chromium oxoanion and a divalent inorganic anion. It is a conjugate base of a hydrogen dichromate.

See also: Potassium Dichromate (active moiety of) ... View More ...

Activité Biologique

Dichromate standards, particularly potassium dichromate (K₂Cr₂O₇), are widely used in analytical chemistry and toxicology. However, their biological activity raises significant concerns due to their cytotoxic and genotoxic properties. This article reviews the biological effects of dichromate compounds, focusing on potassium dichromate, supported by relevant data tables, case studies, and research findings.

Overview of Potassium Dichromate

Potassium dichromate is a strong oxidizing agent commonly used in various industrial applications, including leather tanning and electroplating. It is classified as a hazardous substance due to its potential toxicity and carcinogenicity, particularly in its hexavalent chromium form (Cr(VI)). The biological activity of potassium dichromate primarily stems from its ability to induce oxidative stress, leading to cellular damage.

Cytotoxicity and Genotoxicity

Research indicates that potassium dichromate exhibits significant cytotoxic effects on various cell lines, including HepG2 liver cells. A study reported the following findings regarding cytotoxicity:

- LD50 Values : The lethal dose (LD50) for HepG2 cells was determined to be 8.83 ± 0.89 μg/ml at 24 hours and 6.76 ± 0.99 μg/ml at 48 hours, indicating a time-dependent response to exposure .

- Lipid Peroxidation : Exposure to potassium dichromate resulted in a significant increase in malondialdehyde (MDA) levels, an indicator of lipid peroxidation, with values ranging from 15.9 to 69.9 μM compared to a control level of 13 μM .

- DNA Damage : The alkaline comet assay revealed a strong dose-response relationship for DNA damage in HepG2 cells exposed to potassium dichromate, with mean comet tail lengths increasing significantly from 3.07 μm (control) to values up to 24.84 μm at higher doses .

Table 1: Cytotoxic Effects of Potassium Dichromate on HepG2 Cells

| Exposure Time (hrs) | LD50 (μg/ml) | MDA Concentration (μM) | Mean Comet Tail Length (μm) |

|---|---|---|---|

| 24 | 8.83 ± 0.89 | 15.9 - 69.9 | 3.07 - 24.84 |

| 48 | 6.76 ± 0.99 | Control: 13 | Control: 3.07 |

The cytotoxic effects of potassium dichromate are primarily mediated through the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent cellular damage:

- ROS Generation : The DCFH-DA method demonstrated that potassium dichromate exposure significantly increased ROS levels in HepG2 cells in a dose-dependent manner .

- Oxidative Stress : The formation of hydroxyl radicals through Fenton reactions catalyzed by chromium contributes to lipid peroxidation and DNA damage .

Case Studies

- Dermal Exposure in Animal Models : A study involving guinea pigs showed that repeated dermal applications of chromium compounds led to severe skin reactions, including erythema and necrosis . Similar results were observed in rabbits where skin inflammation occurred following application of chromium (VI) compounds.

- Inhalation Studies : Chronic exposure studies indicated that intratracheal instillation of sodium dichromate caused lung inflammation and fibrosis in animal models .

- Genetic Toxicology : In vitro assays using Salmonella strains revealed that sodium dichromate induced mutagenic effects, highlighting its potential as a carcinogen due to its genotoxic properties .

Applications De Recherche Scientifique

Analytical Chemistry

Spectrophotometry Calibration

Potassium dichromate is extensively employed as a standard for calibrating spectrophotometers. Solutions of potassium dichromate in sulfuric acid (0.01N) are used to ensure the accuracy of absorbance measurements across a range of wavelengths. These solutions serve as quality control checks and system suitability tests for newly installed or repaired instruments . The absorbance characteristics of potassium dichromate allow it to function effectively as a reference standard due to its well-defined absorption peaks in the ultraviolet range, particularly between 235 nm and 350 nm .

Case Study: Ultraviolet Absorbance Standards

A comprehensive study conducted by the National Bureau of Standards (NBS) has established the absorptivity of potassium dichromate solutions at various wavelengths. This research has led to the development of reliable transfer standards that can be certified for use in high-accuracy spectrophotometric measurements, providing a crucial tool for laboratories requiring precise absorbance data .

Environmental Monitoring

Preservation of Biological Samples

Potassium dichromate has been investigated for its effectiveness in preserving biological samples, particularly blood, for the analysis of organic pollutants such as dioxins and polychlorinated biphenyls (PCBs). A study revealed that potassium dichromate could preserve whole blood at room temperature for up to 34 days without significant degradation of chemical contaminants . However, longer preservation periods (3 to 6 months) resulted in lipid degradation, indicating a limited window for its efficacy in sample preservation .

Application in Water Quality Testing

Dichromate solutions are also utilized in water quality testing to determine the presence of chromium and other contaminants. The redox reaction involving potassium dichromate can be used to assess the levels of organic matter in water samples through methods such as the Chemical Oxygen Demand (COD) test. The transition from orange to green indicates the reduction of hexavalent chromium to trivalent chromium, which is a visual marker for assessing water quality .

Industrial Applications

Photoresist in Printing Technology

Historically, potassium dichromate was employed as a photoresist in industrial applications, notably in the creation of metal printing plates. The compound's ability to undergo photochemical reactions made it valuable for developing intricate designs on metal surfaces .

Wood Treatment

In woodworking, potassium dichromate is used as a stain to enhance the natural color of wood by darkening tannins. This application is particularly effective with hardwoods like mahogany, providing deep, rich browns that are difficult to achieve with modern dyes .

Safety and Toxicology Considerations

While potassium dichromate has numerous applications, it is essential to consider its toxicological effects. Studies have shown that exposure to sodium dichromate can lead to serious health risks, including carcinogenic effects when ingested or inhaled over extended periods . Therefore, proper handling and safety protocols must be adhered to when using these compounds.

Propriétés

Numéro CAS |

13907-47-6 |

|---|---|

Formule moléculaire |

Cr2O7-2 |

Poids moléculaire |

215.99 g/mol |

Nom IUPAC |

oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.7O/q;;;;;;;2*-1 |

Clé InChI |

SOCTUWSJJQCPFX-UHFFFAOYSA-N |

SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

SMILES canonique |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Key on ui other cas no. |

13907-47-6 |

Synonymes |

BICHROMATE |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.